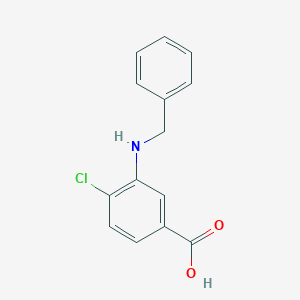![molecular formula C21H25NO4 B276618 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as THF-DBT, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is not fully understood. It is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin. 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has also been found to have antioxidant effects and may protect against oxidative stress. Additionally, 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine in lab experiments is that it has been shown to have neuroprotective effects, which may be useful in studying the mechanisms of neurodegenerative diseases. However, one limitation of using 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine. One area of research could be to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Additionally, future research could focus on the potential use of 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Finally, future research could focus on developing new compounds based on the structure of 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine that may have even greater neuroprotective effects.
Métodos De Síntesis
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-methanol with 4-bromoanisole in the presence of a base to form 4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl bromide. The next step involves the reaction of this intermediate with N-(tetrahydrofuran-2-ylmethyl)methanamine in the presence of a base to form 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine.
Aplicaciones Científicas De Investigación
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H25NO4/c1-2-19(23-9-1)14-22-13-16-3-6-18(7-4-16)26-15-17-5-8-20-21(12-17)25-11-10-24-20/h3-8,12,19,22H,1-2,9-11,13-15H2 |
Clave InChI |
JCMKABLEQVKTQA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCCO4 |
SMILES canónico |
C1CC(OC1)CNCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)

![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)


![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)